REACTION_CXSMILES
|
[F:1][C:2]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:3]=1[O:4]C(OCC)=O.[N+:15]([O-])([OH:17])=[O:16].C(=O)(O)[O-].[Na+]>OS(O)(=O)=O>[F:1][C:2]1[CH:13]=[C:12]([F:14])[C:11]([N+:15]([O-:17])=[O:16])=[CH:10][C:3]=1[OH:4] |f:2.3|
|
Name
|
|
Quantity
|
3.27 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OC(=O)OCC)C=CC(=C1)F
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
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OS(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in MeOH (50 mL)
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
The pH was adjusted to 5 with the addition of conc. HCl
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)F)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |